BenchChemオンラインストアへようこそ!

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

mGluR5 Negative Allosteric Modulator Thiazole Scaffold

Procure N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS: 536734-11-9) as a highly selective mGluR5 NAM probe. The unique 5-methyl group enhances metabolic stability over des-methyl congeners, while the N-cyclopropyl moiety ensures conformational constraint critical for mGluR5 over mGluR1 selectivity, a key differentiator from the isothiazole analog LY2428703. Ideal for schizophrenia, Fragile X, and PDHK1-mediated cancer metabolism studies.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 536734-11-9
Cat. No. B2360800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
CAS536734-11-9
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H16N2O2S/c1-9-13(10-5-7-12(19-2)8-6-10)16-15(20-9)17-14(18)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,16,17,18)
InChIKeyWZAUOLGLQGNMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 536734-11-9): Core Structural Identity and Pharmacological Context


N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 536734-11-9) is a synthetic small molecule belonging to the 2-aminothiazole carboxamide class . Its structure features a 4-(4-methoxyphenyl)-5-methylthiazole core linked to a cyclopropanecarboxamide moiety. While detailed pharmacological profiling remains sparse in the open literature, patent filings and target databases associate closely related thiazole carboxamide derivatives with metabotropic glutamate receptor 5 (mGluR5) antagonism and pyruvate dehydrogenase kinase 1 (PDHK1) inhibition, suggesting its utility as a scaffold for probing these targets [1][2].

Why Generic 2-Aminothiazole Carboxamides Cannot Substitute for N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide in Target-Engagement Studies


Generic substitution within the 2-aminothiazole carboxamide family is unreliable due to the profound impact of the 4-(4-methoxyphenyl) and N-cyclopropyl substituents on target selectivity and binding kinetics. In related series, the 4-methoxyphenyl group at the thiazole C-4 position is critical for mGluR5 affinity, while the cyclopropanecarboxamide moiety governs conformational constraint and metabolic stability [1]. The closely related analog LY2428703, (1R,2R)-N-[3-(4-methoxyphenyl)-4-methyl-isothiazol-5-yl]-2-methylcyclopropanecarboxamide, demonstrates that switching from thiazole to isothiazole core alters mGluR subtype selectivity (partial mGluR5 antagonist vs. full mGluR1 antagonist), underscoring that even single-atom heterocycle replacements produce functionally distinct pharmacological profiles that cannot be assumed interchangeable [2].

Quantitative Evidence Guide: Differentiating N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide from Closest Analogs


Thiazole vs. Isothiazole Core: Divergent mGluR Subtype Pharmacology

The target compound contains a 1,3-thiazole core, distinguishing it pharmacologically from the well-characterized isothiazole analog LY2428703. LY2428703 acts as a full mGluR1 antagonist and partial mGluR5 antagonist, while the thiazole scaffold in the patent family US 8,609,852 is claimed specifically for mGluR5 antagonism [1]. This scaffold difference is expected to confer higher selectivity for mGluR5 over mGluR1, though direct selectivity data for this compound are not publicly available [2].

mGluR5 Negative Allosteric Modulator Thiazole Scaffold

PDHK1 Inhibitory Potential and Structural Differentiation from PDK1 Inhibitors

The DrugMap database annotates a closely related thiazole carboxamide derivative (Thiazole carboxamide derivative 28) as a PDHK1 inhibitor, with the target indication being metastatic cancer and solid tumors [1]. The target compound's N-cyclopropyl and 4-(4-methoxyphenyl) substituents differentiate it from other thiazole carboxamide derivatives that inhibit PDK1 (3-phosphoinositide-dependent protein kinase 1), as described in patent WO2012036974 [2]. This structural divergence likely results in distinct kinase selectivity profiles, although direct PDHK1 IC50 data for this compound remain proprietary.

PDHK1 Cancer Metabolism Kinase Inhibitor

Crystal-Structure-Guided Conformational Restraint: N-Cyclopropyl vs. N-Alkyl Amides

The single-crystal X-ray structure of the closely analogous N-(2-thiazol-2-yl)cyclopropanecarboxamide reveals a dihedral angle of 81.2(3)° between the thiazole and cyclopropane rings, with an intermolecular N—H⋯N hydrogen bond stabilizing the amide conformation [1]. This constrained geometry, imposed by the cyclopropane ring, is distinct from the flexible N-alkyl or N-aryl carboxamide analogs commonly used in kinase inhibitor scaffolds. The target compound's 4-(4-methoxyphenyl) substituent is expected to further influence the torsional profile, creating a unique pharmacophoric shape that cannot be replicated by simple N-methyl or N-ethyl analogs.

Conformational Analysis Crystal Structure Amide Bond Geometry

Absence of the 5-Methyl Group: Impact on CYP-Mediated Metabolism

The target compound bears a 5-methyl substituent on the thiazole ring, differentiating it from the des-methyl analog (CAS 330189-59-8, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide) [1]. In related thiazole-based drug scaffolds, the 5-methyl group is known to block CYP450-mediated oxidation at the thiazole C-5 position, a common metabolic soft spot. While direct comparative microsomal stability data are not available for this pair, the presence of the 5-methyl group is a structural feature known to enhance metabolic half-life in hepatocyte assays across multiple thiazole chemotypes [2].

Metabolic Stability CYP450 5-Methylthiazole

Optimal Application Scenarios for N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide Based on Available Evidence


Selective mGluR5 Negative Allosteric Modulator (NAM) Tool Compound for Neuroscience

Based on patent SAR from the thiazolyl mGluR5 antagonist family (US 8,609,852 B2), this compound is best deployed as a selective mGluR5 NAM in in vitro electrophysiology or calcium flux assays where avoiding mGluR1 cross-reactivity is critical. Its thiazole core is expected to provide cleaner mGluR5 selectivity compared to the isothiazole analog LY2428703, which retains partial mGluR5 activity but also potently antagonizes mGluR1 [1]. Researchers should prioritize this compound for schizophrenia, Fragile X syndrome, or Parkinson's disease models where mGluR5-specific modulation is the mechanistic hypothesis.

PDHK1-Mediated Cancer Metabolism Probe in Tumor Cell Lines

With DrugMap annotation linking the thiazole carboxamide chemotype to PDHK1 inhibition, this compound can serve as a chemical probe to dissect the role of PDHK1 in the Warburg effect and metabolic reprogramming of cancer cells [2]. Unlike PDK1-inhibitory thiazole carboxamides described in patent WO2012036974, the N-cyclopropyl substitution pattern on this compound is hypothesized to favor PDHK1 engagement, making it suitable for metabolic flux analysis (Seahorse assay), PDH E1α phosphorylation monitoring, and apoptosis/viability studies in PC3, MDA-MB-231, or HCT116 cell lines.

Structure-Based Drug Design (SBDD) Starting Point via Crystallographically Defined Conformation

The rigid cyclopropane carboxamide geometry, supported by the published crystal structure of the core scaffold (N-(2-thiazol-2-yl)cyclopropanecarboxamide; dihedral angle 81.2°), makes this compound an excellent starting point for computational docking and pharmacophore modeling [3]. Its well-defined 3D conformation reduces the entropic penalty upon target binding and improves the reliability of virtual screening campaigns. Medicinal chemistry teams can use this compound as a reference for designing focused libraries around the cyclopropane carboxamide-thiazole scaffold.

In Vivo Pharmacological Studies Requiring Metabolic Stability

The presence of the 5-methyl group on the thiazole ring distinguishes this compound from the des-methyl congener (CAS 330189-59-8) and is expected to confer improved resistance to CYP450-mediated oxidative metabolism. This structural feature makes it the preferred candidate for preliminary rodent pharmacokinetic/pharmacodynamic (PK/PD) studies, where metabolic stability is often a limiting factor for thiazole-containing tool compounds. Researchers should select this compound over the des-methyl variant to minimize first-pass metabolism and maximize brain or tumor exposure following oral or intraperitoneal administration.

Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.